6,7-Dimethoxy-4-(3-methoxy-phenyl)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6,7-Dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes methoxy groups at positions 6, 7, and 3 on the phenyl ring, and a tetrahydroquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving condensation, reduction, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6,7-Dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the 3-methoxyphenyl group.
4-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline: Similar structure but without the methoxy groups at positions 6 and 7.
Uniqueness
6,7-Dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of multiple methoxy groups and the specific arrangement of these groups on the aromatic ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H19NO4/c1-21-12-6-4-5-11(7-12)13-9-18(20)19-15-10-17(23-3)16(22-2)8-14(13)15/h4-8,10,13H,9H2,1-3H3,(H,19,20) |
InChI Key |
MGORLYLATOLEKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC |
solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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